molecular formula C7H13N3OSi B8627031 1-(trimethylsilylmethyl)triazole-4-carbaldehyde

1-(trimethylsilylmethyl)triazole-4-carbaldehyde

Cat. No.: B8627031
M. Wt: 183.28 g/mol
InChI Key: ZBKAARBXCYYELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Chemical Reactions Analysis

1-(trimethylsilylmethyl)triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include mild temperatures and the use of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles .

Mechanism of Action

Properties

Molecular Formula

C7H13N3OSi

Molecular Weight

183.28 g/mol

IUPAC Name

1-(trimethylsilylmethyl)triazole-4-carbaldehyde

InChI

InChI=1S/C7H13N3OSi/c1-12(2,3)6-10-4-7(5-11)8-9-10/h4-5H,6H2,1-3H3

InChI Key

ZBKAARBXCYYELC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CN1C=C(N=N1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(diethoxymethyl)-1-[(trimethylsilyl)methyl]-1H-1,2,3-triazole (1.620 mg, 6.290 mmol) in 10.0 ml of THF was added 2.0N HCl in Et2O (9.44 ml, 18.88 mmol), and the mixture was stirred at RT for 15 min. The reaction mixture was diluted with water and extracted with EtOAc. The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuum to give the crude title compound as a light yellow liquid (1.050 g, 91% crude). ES-MS [M+1]+: 184.1. This intermediate was carried over to the next step without further purifications and characterizations.
Name
4-(diethoxymethyl)-1-[(trimethylsilyl)methyl]-1H-1,2,3-triazole
Quantity
1.62 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.44 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.